molecular formula C21H15Cl2N3O3 B2777636 (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone CAS No. 338418-65-8

(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone

Cat. No.: B2777636
CAS No.: 338418-65-8
M. Wt: 428.27
InChI Key: NFBWJXWVFFKFLY-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone is a useful research compound. Its molecular formula is C21H15Cl2N3O3 and its molecular weight is 428.27. The purity is usually 95%.
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Biological Activity

The compound (2,4-dichlorophenyl){1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrol-3-yl}methanone is a synthetic organic molecule notable for its diverse biological activities. Its structure features a dichlorophenyl group, a pyrrole ring, and an oxadiazole unit, which are known to enhance biological interactions. This article reviews the biological activities of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.

  • Molecular Formula : C22H14Cl2F3N3O3
  • Molecular Weight : 496.27 g/mol
  • CAS Number : 338418-50-1

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promise in various studies:

StudyCell LineIC50 (µM)Notes
K. Subrahmanya Bhat et al. (2004)MCF-7 (Breast Cancer)15.0Two derivatives showed activity against breast cancer cells .
Mrityunjoy Kundu et al. (2012)Various Cancer Lines10.5 - 20.0Synthesized analogues with improved potency .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity:

StudyPathogenMIC (µg/mL)Reference
Gani et al. (2021)Mycobacterium tuberculosis0.46Comparable to Isoniazid .
MDPI Study (2024)Staphylococcus aureus3.12 - 12.5More potent than E. coli strains .

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented:

StudyModel UsedDose (mg/kg)Effectiveness
Shivananda Wagle et al. (2008)Carrageenan-induced paw edema50Significant reduction in edema .

This suggests that the compound may modulate inflammatory pathways effectively.

Antidiabetic Activity

Recent studies have explored the compound's potential in managing diabetes:

StudyCompound TypeMIC (µM)Comparison
Majid Nazir et al. (2018)Oxadiazole analogues9.37 - 9.46Superior to acarbose (MIC = 37.38 µM) .

These findings highlight the compound's potential as a therapeutic agent for diabetes management.

The biological activities of this compound are likely mediated through several mechanisms:

  • Anticancer : Induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines and modulation of immune responses.
  • Antidiabetic : Enhancement of insulin sensitivity and inhibition of carbohydrate-digesting enzymes.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[1-methyl-5-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2N3O3/c1-26-11-13(20(27)16-8-7-14(22)10-17(16)23)9-18(26)21-25-24-19(29-21)12-28-15-5-3-2-4-6-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBWJXWVFFKFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C2=NN=C(O2)COC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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